molecular formula C11H15N3O B7874140 2-Amino-N-cyclopropyl-N-pyridin-3-ylmethyl-acetamide

2-Amino-N-cyclopropyl-N-pyridin-3-ylmethyl-acetamide

Cat. No.: B7874140
M. Wt: 205.26 g/mol
InChI Key: NSGNYUNOXXXSHS-UHFFFAOYSA-N
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Description

2-Amino-N-cyclopropyl-N-pyridin-3-ylmethyl-acetamide is a substituted acetamide derivative featuring a cyclopropyl group and a pyridin-3-ylmethyl moiety as N-substituents. Its structure combines a central acetamide backbone with a pyridine ring, a heterocyclic aromatic system known for influencing pharmacokinetic properties such as solubility and bioavailability .

Properties

IUPAC Name

2-amino-N-cyclopropyl-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c12-6-11(15)14(10-3-4-10)8-9-2-1-5-13-7-9/h1-2,5,7,10H,3-4,6,8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGNYUNOXXXSHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CN=CC=C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution of Chloroacetamide Precursors

A widely reported strategy involves the use of 2-chloro-N-cyclopropyl-N-pyridin-3-ylmethyl-acetamide as a precursor, leveraging nucleophilic substitution to introduce the amino group. The synthesis begins with the preparation of the chloroacetamide intermediate via a two-step process:

  • Formation of the N-cyclopropyl-N-pyridin-3-ylmethylamine intermediate :
    Cyclopropylamine and pyridin-3-ylmethylamine are reacted under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to selectively alkylate the pyridin-3-ylmethylamine nitrogen. This step ensures regioselective installation of the cyclopropyl group.

  • Acetylation with chloroacetyl chloride :
    The intermediate is treated with chloroacetyl chloride in dichloromethane at 0–5°C, using triethylamine as a base to scavenge HCl. This yields the chloroacetamide precursor with >85% purity.

  • Amination via nucleophilic substitution :
    The chloro group is displaced by ammonia or ammonium hydroxide under high-pressure conditions (5–10 bar, 100–120°C) in ethanol/water (3:1). Catalytic KI enhances the reaction rate by facilitating halide exchange. Yields typically range from 70–78%, with residual chloride content <0.5% (HPLC).

Key Data :

ParameterValueSource
Reaction Temperature100–120°C
Pressure5–10 bar
Yield (After Purification)72% ± 3%

Cyanoacetamide Reduction Pathway

An alternative route employs 2-cyano-N-cyclopropyl-N-pyridin-3-ylmethyl-acetamide , which is subsequently reduced to the primary amine. This method avoids the use of chlorinated intermediates and is preferred for large-scale synthesis due to milder conditions.

  • Cyanoacetamide synthesis :
    Pyridin-3-ylmethylamine and cyclopropylamine are simultaneously reacted with ethyl cyanoacetate in toluene at reflux (110°C), using molecular sieves (4Å) to drive the reaction by removing ethanol. This one-pot double N-alkylation achieves 68–74% yield.

  • Catalytic hydrogenation :
    The cyano group is reduced using Raney nickel (W-4 type) under 30–40 psi H₂ in methanolic ammonia at 50°C. This step proceeds with >95% conversion in 12–16 hours, yielding the target 2-aminoacetamide.

Advantages :

  • Avoids halogenated byproducts.

  • Scalable to multi-kilogram batches (pilot studies report 89% purity post-crystallization).

Challenges :

  • Requires strict control over hydrogenation conditions to prevent over-reduction of the pyridine ring.

Direct Amide Coupling Using Carbodiimide Reagents

For laboratories prioritizing atom economy, a fragment-based approach using 2-aminoacetic acid and the pre-formed N-cyclopropyl-N-pyridin-3-ylmethylamine has been validated:

  • Activation of 2-aminoacetic acid :
    The carboxylic acid is activated with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous DMF at 0°C.

  • Coupling with the diamine :
    The activated species is reacted with N-cyclopropyl-N-pyridin-3-ylmethylamine at 25°C for 24 hours, achieving 65–70% yield.

Optimization Insights :

  • Substituting HOBt with HOAt (1-hydroxy-7-azabenzotriazole) increases yield to 78% by minimizing racemization.

  • Silica gel chromatography (ethyl acetate/hexane, 1:1) removes unreacted diamine.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, NH₂), 8.21–8.18 (m, 1H, pyridine-H), 7.65–7.61 (m, 2H, pyridine-H), 4.32 (s, 2H, CH₂N), 3.89 (q, J = 6.8 Hz, 1H, cyclopropyl-CH), 2.98 (s, 2H, COCH₂NH₂), 1.12–1.08 (m, 4H, cyclopropyl).

  • LC-MS (ESI+) : m/z 224.1 [M+H]⁺, consistent with the molecular formula C₁₁H₁₃ClN₂O.

Purity Assessment

  • HPLC : Reverse-phase C18 column (acetonitrile/0.1% TFA gradient) confirms >98% purity for clinical-grade batches.

  • Residual Solvents : GC-MS analysis verifies ethanol <500 ppm and DMF <880 ppm, complying with ICH Q3C guidelines.

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advancements adapt the cyanoacetamide route for continuous processing:

  • Reactor Design : Two sequential microreactors (0.5 mm ID) handle the alkylation and hydrogenation steps.

  • Throughput : 12 kg/day with 82% overall yield, surpassing batch methods in efficiency.

Waste Mitigation

  • Chloride Byproducts : Ion-exchange resins (Amberlite IRA-400) reduce chloride levels to <10 ppm in effluents.

  • Catalyst Recycling : Raney nickel is recovered via filtration and reused 3–4 times without significant activity loss.

Challenges and Alternative Approaches

Steric Hindrance

The bulky N-cyclopropyl-N-pyridin-3-ylmethyl group impedes amidation kinetics. Solutions include:

  • High-Boiling Solvents : DMSO or NMP elevate reaction temperatures to 130–140°C, accelerating coupling.

  • Microwave Assistance : 30-minute cycles at 150°C improve EDCI-mediated amidation yields to 85%.

Enantiomeric Purity

While the target compound is achiral, intermediates like N-cyclopropyl-N-pyridin-3-ylmethylamine may racemize. Chiral HPLC (Chiralpak IC column) ensures enantiomeric excess >99% when using L-proline-derived catalysts .

Chemical Reactions Analysis

Synthetic Formation Pathways

The compound is typically synthesized through multi-step amidation and alkylation strategies :

Key steps include:

  • Nucleophilic substitution : Introduction of the pyridin-3-ylmethyl group via reactions with bromopyridine derivatives under basic conditions (e.g., K₂CO₃ in DMF).

  • Amide coupling : Reaction of 2-aminoacetamide intermediates with cyclopropylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt).

Oxidation Reactions

The cyclopropyl and pyridine moieties influence oxidative stability:

  • Cyclopropyl ring stability : Resists ring-opening under mild oxidative conditions (e.g., H₂O₂/AcOH) but undergoes cleavage with strong oxidizers like KMnO₄ in acidic media .

  • Pyridine oxidation : The pyridin-3-ylmethyl group undergoes N-oxidation with mCPBA (meta-chloroperbenzoic acid), forming N-oxide derivatives .

Reductive Transformations

The acetamide backbone participates in selective reductions:

  • Catalytic hydrogenation : Pd/C-mediated reduction of the amide carbonyl to a secondary amine is unfeasible due to competitive pyridine ring hydrogenation .

  • LiAlH₄ reduction : Converts the acetamide group to a tertiary amine but requires strict anhydrous conditions .

Acidic Conditions:

  • Protonation : The pyridine nitrogen preferentially protonates (pKa ~4.8), enhancing water solubility.

  • Cyclopropyl ring strain : Acid-catalyzed ring-opening occurs at >100°C, yielding linear alkenes .

Basic Conditions:

  • Amide hydrolysis : Resistant to hydrolysis under mild bases (e.g., NaOH, pH 12) but cleaves with prolonged heating (80°C, 24h) .

Cross-Coupling Reactions

The pyridine ring enables transition-metal-catalyzed reactions:

  • Buchwald–Hartwig amination : Pd(dba)₂/Xantphos catalyzes coupling with aryl halides at the pyridine C4 position .

  • Suzuki coupling : Limited reactivity due to steric hindrance from the cyclopropyl group .

Functionalization at the Amine Group

The primary amine undergoes selective derivatization:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in THF to form bis-amide derivatives .

  • Schiff base formation : Condenses with aldehydes (e.g., benzaldehyde) under dehydrating agents (MgSO₄).

Thermal Degradation Studies

Thermogravimetric analysis (TGA) reveals:

  • Decomposition onset : 220°C (N₂ atmosphere) with primary degradation pathways involving cyclopropyl ring rupture and amide bond cleavage.

Scientific Research Applications

Overview

2-Amino-N-cyclopropyl-N-pyridin-3-ylmethyl-acetamide is a compound that has garnered attention in various scientific research fields, particularly in medicinal chemistry, pharmacology, and organic synthesis. Its unique structural features make it a candidate for diverse applications, including drug development, enzyme inhibition, and biological activity studies.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects. Studies suggest that it may exhibit antimicrobial and anticancer properties, making it a valuable candidate for drug development.

  • Antimicrobial Activity : Preliminary research indicates that this compound can inhibit the growth of various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
  • Anticancer Activity : In vitro studies have shown that this compound can induce apoptosis in cancer cells. For instance, it has demonstrated effectiveness against breast (MCF-7) and colon (HT-29) cancer cell lines with IC50 values around 15 µM and 20 µM, respectively.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic processes:

  • NAPE-PLD Inhibition : Research has shown that derivatives of this compound can inhibit the enzyme NAPE-PLD, which is involved in the biosynthesis of bioactive lipids. This inhibition could lead to novel therapeutic strategies for managing conditions related to lipid metabolism.

Structure–Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how modifications to the chemical structure affect biological activity:

Modification Effect on Activity
Cyclopropyl groupEnhances binding affinity to target enzymes
Pyridine ringContributes to biological activity through specific interactions with receptors

These studies help identify optimal structural features that enhance efficacy and reduce toxicity.

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial properties of this compound revealed significant inhibition against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Pseudomonas aeruginosa100 µg/mL

This case highlights the potential application of the compound in treating bacterial infections.

Case Study 2: Cancer Cell Line Studies

In a comparative analysis with established chemotherapeutic agents, this compound was found to have enhanced efficacy against cancer cell lines:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15
HT-29 (Colon Cancer)20

These findings suggest its potential as a lead compound for further development in cancer therapy.

Case Study 3: Enzyme Inhibition

Research on enzyme inhibition revealed that modifications to the compound could significantly enhance its potency as an NAPE-PLD inhibitor. The most potent derivative exhibited an IC50 value of approximately 72 nM, indicating strong potential for therapeutic applications targeting lipid metabolism.

Mechanism of Action

The mechanism of action of 2-Amino-N-cyclopropyl-N-pyridin-3-ylmethyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional distinctions between 2-Amino-N-cyclopropyl-N-pyridin-3-ylmethyl-acetamide and related acetamide derivatives:

Compound Name Key Structural Features Synthesis & Functional Insights Reference
This compound - Acetamide backbone
- Pyridin-3-ylmethyl and cyclopropyl N-substituents
Likely synthesized via nucleophilic substitution or reductive amination (analogous to Scheme 3/4 in ). Pyridine moiety may enhance π-π stacking interactions.
2-Amino-N-isopropyl-N-(1-methyl-piperidin-3-yl)-acetamide - Piperidin-3-yl (saturated 6-membered ring)
- Isopropyl substituent
Piperidine introduces basicity; isopropyl group may increase lipophilicity. Structural rigidity differs from cyclopropyl.
N-(3-Hydroxypyridin-2-yl)acetamide - Hydroxyl group at pyridine C3
- No cyclopropyl substituent
Hydroxyl group improves water solubility but reduces membrane permeability.
2-Cyano-N-[(methylamino)carbonyl]acetamide - Cyano group at C2
- Methylamino carbonyl substituent
Cyano group enhances electrophilicity, potentially increasing reactivity in nucleophilic reactions.
N-(2-hydroxy-5-iodopyridin-3-yl)acetamide - Iodo substituent at pyridine C5
- Hydroxyl group at C2
Iodine atom adds steric bulk and may enable halogen bonding. Synthetic route involves halogenation.

Key Observations:

Substituent Effects on Solubility : Pyridine-containing analogs (e.g., N-(3-Hydroxypyridin-2-yl)acetamide ) exhibit higher polarity due to hydroxyl groups, whereas cyclopropyl and isopropyl substituents (as in ) may enhance lipophilicity.

Synthetic Complexity : Compounds with halogens (e.g., iodine in ) or strained rings (cyclopropyl) may require specialized reagents (e.g., TMS-Cl, NaI in acetonitrile; see ).

Toxicological Gaps: Limited data exist for analogs like 2-Cyano-N-[(methylamino)carbonyl]acetamide, where toxicological properties remain uninvestigated .

Research Findings and Methodological Considerations

  • Crystallographic Analysis : Tools like SHELX and Mercury enable structural validation of acetamide derivatives. For example, the Cambridge Structural Database (CSD) catalogs over 250,000 small-molecule structures, aiding in packing-pattern comparisons.
  • Biological Implications : Pyridine derivatives often exhibit bioactivity as kinase inhibitors or receptor modulators. The pyridin-3-ylmethyl group in the target compound may mimic natural ligands, though in vitro studies are needed to confirm this.
  • Synthetic Challenges : Cyclopropanation reactions (critical for introducing the cyclopropyl group) demand precise conditions to avoid ring-opening side reactions .

Biological Activity

Overview

2-Amino-N-cyclopropyl-N-pyridin-3-ylmethyl-acetamide is a synthetic organic compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure, characterized by an amino group, a cyclopropyl group, and a pyridin-3-ylmethyl group, provides a basis for its interaction with various biological targets.

  • Molecular Formula : C₁₁H₁₅N₃O
  • Molecular Weight : 201.26 g/mol
  • Structural Features : The compound features a cyclopropyl moiety which contributes to its unique steric and electronic properties, influencing its biological interactions.

The mechanism of action of this compound involves binding to specific enzymes or receptors, modulating their activities. This interaction may lead to the inhibition of enzyme functions or alteration of receptor signaling pathways, which are crucial for its biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
E. faecalis40
P. aeruginosa50
S. typhi45
K. pneumoniae30

These findings suggest that the compound may serve as a potential lead in developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells.

Cell Line IC50 (µM)
MCF-7225
PC-3150

The mechanism appears to involve induction of apoptosis and cell cycle arrest at the S phase, indicating its potential utility in cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the substituents on the pyridine ring and modifications to the cyclopropyl group can significantly influence its potency and selectivity.

Key SAR Findings:

  • Pyridine Positioning : Altering the position of the pyridine group (e.g., pyridin-2-yl or pyridin-4-yl) affects binding affinity and biological activity.
  • Cyclopropyl Modifications : Substituting different groups on the cyclopropyl moiety can enhance or diminish activity against specific targets.
  • Amide Variations : Changing the acetamide to propionamide has shown to affect solubility and bioavailability.

Case Studies

Recent studies have focused on synthesizing analogs of this compound to evaluate their biological activities:

  • Study on Anticancer Effects :
    • Researchers synthesized several derivatives and tested them against MCF-7 cells.
    • Results indicated that certain derivatives displayed enhanced potency compared to the parent compound, with IC50 values dropping below 100 µM for some analogs .
  • Antimicrobial Evaluation :
    • A series of tests against Gram-positive and Gram-negative bacteria revealed that modifications to the pyridine ring could lead to compounds with MIC values significantly lower than those of existing antibiotics .

Q & A

Q. What are the recommended synthetic routes for 2-Amino-N-cyclopropyl-N-pyridin-3-ylmethyl-acetamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and acylation. For example:

  • Substitution reaction : Reacting pyridine-3-methanol with a cyclopropane derivative under alkaline conditions to form the N-cyclopropyl-N-pyridin-3-ylmethyl intermediate .
  • Acylation : Introducing the acetamide group via reaction with cyanoacetic acid or acetyl chloride in the presence of a base (e.g., pyridine) and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
    Optimization : Use thin-layer chromatography (TLC) for real-time monitoring and recrystallization with polar aprotic solvents (e.g., DMF) to enhance purity. Reaction temperature should be maintained at 60–80°C to balance reactivity and side-product formation .

Q. How can the molecular structure of this compound be validated experimentally?

  • X-ray crystallography : Employ SHELX software for structure refinement. Ensure high-resolution data (≤ 0.8 Å) to resolve cyclopropane and pyridine ring geometry .
  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions. Key signals include δ 1.2–1.5 ppm (cyclopropane protons) and δ 8.3–8.6 ppm (pyridine aromatic protons) .
  • Mass spectrometry : High-resolution MS (HRMS) with ESI+ ionization can verify the molecular ion peak (expected m/z ~275.3 for C12_{12}H17_{17}N3_{3}O) .

Q. What methodologies are critical for assessing the purity of this compound in academic research?

  • HPLC : Use a C18 column with a mobile phase of acetonitrile:water (70:30, 0.1% TFA) at 1.0 mL/min. Monitor UV absorbance at 254 nm for pyridine and acetamide moieties .
  • Elemental analysis : Validate C, H, N content within ±0.3% of theoretical values.
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition temperature >200°C indicates high purity) .

Advanced Research Questions

Q. How can researchers address solubility limitations of this compound in biological assays?

  • Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to maintain solubility without denaturing proteins .
  • Lipid-based carriers : Encapsulate the compound in liposomes (e.g., phosphatidylcholine vesicles) to enhance bioavailability .
  • pH adjustment : The amino group allows solubility in mildly acidic buffers (pH 4–6), but avoid extremes to prevent hydrolysis .

Q. What strategies resolve contradictions in crystallographic vs. computational structural data?

  • Multi-technique validation : Cross-validate X-ray data with DFT-optimized structures (e.g., using Gaussian 16). Focus on bond angles in the cyclopropane ring and pyridine nitrogen geometry .
  • Mercury CSD analysis : Compare packing patterns with similar acetamide derivatives in the Cambridge Structural Database (CSD) to identify outliers .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Molecular docking : Use AutoDock Vina with PyRx to simulate binding to pyridine-recognizing enzymes (e.g., kinases). Parameterize the cyclopropane group as a rigid body .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds between the acetamide group and target proteins .

Q. What experimental approaches characterize the compound’s metabolic stability in vitro?

  • Liver microsome assays : Incubate with human liver microsomes (HLMs) and NADPH. Monitor degradation via LC-MS/MS. A half-life <30 min suggests rapid hepatic clearance .
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess competitive inhibition. IC50_{50} values >10 µM indicate low interaction risk .

Q. How can forced degradation studies inform stability under storage conditions?

  • Acidic/alkaline hydrolysis : Expose to 0.1 M HCl/NaOH at 40°C for 24 hours. LC-MS can identify hydrolysis products (e.g., cyclopropane ring opening or pyridine N-oxide formation) .
  • Photostability : UV irradiation (320–400 nm) for 48 hours. Protect the compound in amber glass vials if degradation exceeds 5% .

Q. What are the key intermolecular interactions influencing crystal packing?

  • Hydrogen bonding : The acetamide NH and carbonyl groups form H-bonds with adjacent pyridine rings (distance ~2.8 Å) .
  • Van der Waals forces : Cyclopropane’s strained geometry enhances π-π stacking with aromatic systems in co-crystallized solvents .

Q. How can green chemistry principles be applied to its synthesis?

  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
  • Catalyst recycling : Use immobilized EDCI on silica gel to reduce waste. Recover >90% catalyst via filtration .

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